1,2-Diselenolane-3-pentanoic acid
CAS No.: 6708-13-0
Cat. No.: VC1884044
Molecular Formula: C8H14O2Se2
Molecular Weight: 300.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6708-13-0 |
---|---|
Molecular Formula | C8H14O2Se2 |
Molecular Weight | 300.1 g/mol |
IUPAC Name | 5-(diselenolan-3-yl)pentanoic acid |
Standard InChI | InChI=1S/C8H14O2Se2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10) |
Standard InChI Key | UHXDQFCGWCHHSL-UHFFFAOYSA-N |
SMILES | C1C[Se][Se]C1CCCCC(=O)O |
Canonical SMILES | C1C[Se][Se]C1CCCCC(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,2-Diselenolane-3-pentanoic acid is a selenium-containing carboxylic acid with the molecular formula C8H14O2Se2. The compound features a five-membered diselenolane ring with two selenium atoms forming a diselenoether bridge, connected to a pentanoic acid chain . This structure represents a direct selenium analogue of alpha-lipoic acid, where the two sulfur atoms in the dithiolane ring have been replaced with selenium atoms . This structural modification significantly alters the compound's chemical behavior and biological activity.
Physical and Chemical Properties
The physical and chemical properties of 1,2-diselenolane-3-pentanoic acid provide important insights into its behavior in various chemical and biological systems. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1,2-Diselenolane-3-pentanoic Acid
Property | Value |
---|---|
Molecular Formula | C8H14O2Se2 |
Molecular Weight | 300.1 g/mol |
CAS Number | 6708-13-0 |
IUPAC Name | 5-(diselenolan-3-yl)pentanoic acid |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 5 |
Exact Mass | 301.93242 Da |
InChI | InChI=1S/C8H14O2Se2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10) |
SMILES | C1C[Se][Se]C1CCCCC(=O)O |
The compound possesses several important structural features that influence its reactivity and interactions within biological systems. With one hydrogen bond donor and two hydrogen bond acceptor sites, 1,2-diselenolane-3-pentanoic acid can participate in various hydrogen bonding interactions with biomolecules . The five rotatable bonds confer conformational flexibility, which is critical for its ability to interact with biological targets.
Comparison with Alpha-Lipoic Acid
The structural difference between 1,2-diselenolane-3-pentanoic acid and alpha-lipoic acid—specifically, the replacement of sulfur with selenium atoms—creates significant differences in their chemical and biological properties. Selenium, being larger and more polarizable than sulfur, imparts different electronic properties to the diselenolane ring compared to the dithiolane ring in alpha-lipoic acid . This difference affects various aspects of the compound's behavior, particularly its antioxidant properties and partition coefficient.
Table 2: Comparative Analysis of 1,2-Diselenolane-3-pentanoic Acid and Alpha-Lipoic Acid
Property | 1,2-Diselenolane-3-pentanoic Acid | Alpha-Lipoic Acid |
---|---|---|
Ring Structure | Diselenolane (Se-Se) | Dithiolane (S-S) |
Effective Environment | Lipophilic | Hydrophilic |
Protection Against Protein Oxidation | Limited efficacy | Significant protection |
Protection Against Lipid Peroxidation | Effective | Limited efficacy |
Partition Coefficient | Higher (more lipophilic) | Lower (more hydrophilic) |
The difference in partition coefficients between the two compounds explains their contrasting behaviors in different cellular environments. 1,2-Diselenolane-3-pentanoic acid, with its higher lipophilicity, partitions more readily into lipid-rich environments, while alpha-lipoic acid functions more effectively in aqueous environments .
Biological Activities
Antioxidant Properties
The antioxidant properties of 1,2-diselenolane-3-pentanoic acid are notably different from those of alpha-lipoic acid. Research indicates that the selenium-containing compound exhibits environment-specific antioxidant activities that complement those of alpha-lipoic acid. While 1,2-diselenolane-3-pentanoic acid is less effective in preventing protein oxidation in hydrophilic environments, it demonstrates substantial activity against lipid peroxidation in lipophilic settings .
This differential activity can be attributed to the compound's lipophilic nature, which allows it to partition more effectively into lipid-rich environments such as cell membranes and lipoprotein particles. The selenium atoms in the diselenolane ring likely contribute to this activity through their ability to scavenge free radicals and participate in redox reactions. Selenium's greater nucleophilicity compared to sulfur may enhance the compound's reactivity toward certain oxidants.
Protection Against LDL Oxidation
One of the most significant biological activities of 1,2-diselenolane-3-pentanoic acid is its ability to protect low-density lipoprotein (LDL) against oxidative modification. Studies have demonstrated that the compound can inhibit the formation of lipid peroxidation products in LDL after oxidation induced by copper ions . This activity is particularly important given the role of LDL oxidation in the pathogenesis of atherosclerosis and cardiovascular disease.
The mechanism of this protection appears to involve the compound's ability to intercept lipid peroxyl radicals and prevent the propagation of lipid peroxidation chains. Unlike alpha-lipoic acid, which primarily protects the protein component of LDL against oxidative damage, 1,2-diselenolane-3-pentanoic acid specifically targets the lipid components of LDL . This complementary activity suggests potential synergistic applications of the two compounds in preventing LDL oxidation.
Applications in Research
Use in [FeFe] Hydrogenase Mimics
Beyond its antioxidant properties, 1,2-diselenolane-3-pentanoic acid has found application in the synthesis of biomimetic compounds. Specifically, it has been utilized in the development of [FeFe] hydrogenase mimicking complexes . In this context, the compound serves as an anchor group, contributing to the formation of well-organized self-assembled monolayers on electrode surfaces.
The research on [FeFe] hydrogenase mimics represents an important area of bioinorganic chemistry focused on developing synthetic models of the active sites of hydrogenase enzymes. These enzymes catalyze the reversible interconversion of hydrogen and protons/electrons, a process of considerable interest for renewable energy applications. The incorporation of 1,2-diselenolane-3-pentanoic acid into these mimics exploits the unique properties of the diselenolane moiety, particularly its ability to form stable interactions with certain metal surfaces .
Future Research Directions
The unique properties of 1,2-diselenolane-3-pentanoic acid open several promising avenues for future research. Given its complementary antioxidant profile to alpha-lipoic acid, investigations into potential synergistic effects of the two compounds could yield valuable insights for antioxidant therapy. The compound's ability to protect against lipid peroxidation in LDL suggests potential applications in cardiovascular research and therapy.
Further exploration of the compound's role in [FeFe] hydrogenase mimics may contribute to advances in bioinspired catalysis and renewable energy technologies. The ability of 1,2-diselenolane-3-pentanoic acid to form self-assembled monolayers on electrode surfaces could be leveraged for the development of biosensors and other bioelectronic devices.
Additionally, the general interest in organoselenium compounds for their potential medicinal applications suggests that 1,2-diselenolane-3-pentanoic acid merits further investigation for potential therapeutic uses beyond its currently established antioxidant properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume